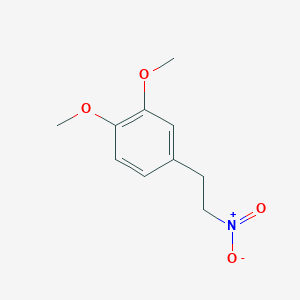

1,2-Dimethoxy-4-(2-nitroethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70360-83-7 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

1,2-dimethoxy-4-(2-nitroethyl)benzene |

InChI |

InChI=1S/C10H13NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

OOFXLZSSEQKLRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC[N+](=O)[O-])OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dimethoxy 4 2 Nitroethyl Benzene

Precursor Synthesis via Condensation Reactions

The initial step in the primary synthesis of 1,2-dimethoxy-4-(2-nitroethyl)benzene involves the creation of a C-C bond to append the nitroethyl side chain to the dimethoxybenzene ring. This is typically accomplished through condensation reactions that first yield a β-nitroalcohol, which is then dehydrated to the more stable nitrovinyl intermediate.

Henry Reaction (Nitroaldol) Variants Utilizing Substituted Benzaldehydes and Nitroalkanes

The Henry reaction, or nitroaldol reaction, is a classical and versatile method for the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound. mdpi.com In the context of synthesizing this compound, this reaction involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with nitromethane. The reaction is base-catalyzed, with the base deprotonating the nitromethane to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,4-dimethoxybenzaldehyde. The resulting β-nitro alcohol can be isolated, although it is often dehydrated in situ or in a subsequent step to form the nitroalkene. wikipedia.org

Various basic catalysts can be employed to facilitate this reaction, including primary aliphatic amines like methylamine or ammonium acetate. mdma.chmdma.ch The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. For instance, using methylamine in an alcoholic solvent at a moderately elevated temperature (40-50°C) has been shown to be effective for a range of substituted benzaldehydes. mdma.ch Alternatively, ammonium acetate in refluxing glacial acetic acid is another common and effective method. mdma.ch

Table 1: Catalysts and Conditions for the Henry Reaction of Substituted Benzaldehydes and Nitromethane

| Catalyst | Solvent | Temperature | Duration | Yield | Reference |

| Methylamine (aq) | Methanol/Ethanol/Isopropanol | 40-50°C | ~45 minutes | High (e.g., 97% for 2,5-dimethoxy) | mdma.ch |

| Ammonium Acetate | Glacial Acetic Acid | Reflux | 2 hours | Good to Substantially Better | mdma.ch |

| Ambersep 900 OH | Solvent-free | Room Temperature | 70–150 minutes | 72–91% | researchgate.net |

Condensation to Form (E)-1,2-Dimethoxy-4-(2-nitrovinyl)benzene Intermediates

The direct formation of the key intermediate, (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene, is a crucial step. This is typically achieved by the condensation of 3,4-dimethoxybenzaldehyde with nitromethane, followed by dehydration of the initially formed nitroaldol adduct. A widely used method involves heating the aldehyde and nitromethane in glacial acetic acid with ammonium acetate as the catalyst. mdma.chprepchem.com This one-pot procedure directly yields the β-nitrostyrene derivative. The reaction is typically refluxed for several hours, after which the product can be isolated by pouring the reaction mixture into ice-water, causing the precipitation of the solid (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene. mdma.ch The (E)-isomer is generally the major product due to its greater thermodynamic stability. unirioja.es

Ultrasound has also been explored as a method to promote this condensation at room temperature, leading to rapid and clean reactions with high yields, particularly for electron-rich aromatic aldehydes that might otherwise lead to resinous side products under thermal conditions.

Table 2: Synthesis of (E)-1,2-Dimethoxy-4-(2-nitrovinyl)benzene

| Reactants | Catalyst/Promoter | Solvent | Conditions | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Glacial Acetic Acid | Reflux, 2-6 hours | Not specified | mdma.chprepchem.com |

| 2,3-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Glacial Acetic Acid | Ultrasound, 22°C, 3h | 99% |

Reductive Strategies for Nitrovinyl Precursors

Once the (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene intermediate is obtained, the subsequent step involves the reduction of the carbon-carbon double bond to yield the target compound, this compound. It is important to note that many reductive methods will also reduce the nitro group, leading directly to the corresponding amine. The following sections describe methods that can be controlled to selectively reduce the double bond or that perform a complete reduction to the amine. For the synthesis of this compound, methods that selectively reduce the alkene are most relevant.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful method for the reduction of nitroalkenes. The choice of catalyst, solvent, and reaction conditions is critical to achieve the desired product. For the reduction of 3,4-dimethoxy-β-nitrostyrene, 5% palladium on charcoal (Pd/C) has been shown to be an effective catalyst. mdma.ch The hydrogenation can be carried out in ethanol in the presence of hydrochloric acid under a hydrogen atmosphere. mdma.ch This method typically leads to the reduction of both the double bond and the nitro group, yielding the corresponding phenethylamine. However, careful control of reaction conditions, such as temperature and pressure, can sometimes allow for selective reduction of the double bond. One report describes the hydrogenation of 3,4-dimethoxy-β-nitrostyrene at room temperature over 24 hours to yield the corresponding amine in 73% yield. mdma.ch Another approach for a similar compound, 2,5-dimethoxy-β-nitrostyrene, utilized a palladinized barium sulfate catalyst in a mixture of acetic and sulfuric acids at room temperature. google.com

Table 3: Catalytic Hydrogenation of Substituted β-Nitrostyrenes

| Substrate | Catalyst | Solvent/Acid | Conditions | Product | Yield | Reference |

| 3,4-Dimethoxy-β-nitrostyrene | 5% Pd/C | Ethanol/HCl | Room Temp, 24h | 3,4-Dimethoxyphenethylamine | 73% | mdma.ch |

| 2,5-Dimethoxy-β-nitrostyrene | Palladinized Barium Sulfate | Acetic Acid/Sulfuric Acid | Room Temp, H₂ | 2,5-Dimethoxyphenethylamine | 68% | google.com |

Metal-Mediated Reductions (e.g., Iron under Acidic Conditions)

Metal-mediated reductions, particularly with iron in an acidic medium (a variation of the Béchamp reduction), are a classic method for the reduction of nitro groups. commonorganicchemistry.comreddit.com This method is generally used to convert aromatic nitro compounds to their corresponding anilines. When applied to β-nitrostyrenes, iron in the presence of an acid like acetic acid or hydrochloric acid can reduce the nitro group. commonorganicchemistry.com However, under these conditions, the double bond may also be reduced, and the resulting enamine can be hydrolyzed to a ketone. reddit.com Therefore, careful control of the reaction conditions is necessary to achieve the desired nitroethyl product. While this method is robust and inexpensive, its application to the selective reduction of the double bond in (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene to yield the nitroethyl compound is not as well-documented as other methods.

Hydride-Based Reductions (e.g., Sodium Borohydride, Lithium Aluminum Hydride, Hantzsch Ester)

Hydride-based reducing agents are widely used in organic synthesis for their versatility and, in some cases, selectivity.

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent that can selectively reduce the carbon-carbon double bond of α,β-unsaturated nitroalkenes to afford the corresponding nitroalkanes. mdma.ch The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran and methanol, at room temperature. mdma.ch The addition of a co-reagent, such as copper(II) chloride, can facilitate the complete reduction of both the double bond and the nitro group to yield the corresponding amine. nih.gov For the specific synthesis of this compound, the use of sodium borohydride in a protic solvent system would be the preferred method for selective double bond reduction. mdma.ch

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride. scribd.comacs.org It is capable of reducing both the double bond and the nitro group of β-nitrostyrenes to yield the corresponding phenethylamine. nih.gov The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran. mdma.ch Due to its high reactivity, LiAlH₄ is generally not suitable for the selective reduction of the double bond to obtain the nitroethyl compound.

Hantzsch Ester: The Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a mild and effective hydride donor for the conjugate reduction of activated double bonds, such as those found in nitroolefins. organic-chemistry.org This biomimetic reducing agent can selectively reduce the carbon-carbon double bond of β-nitrostyrenes to the corresponding nitroalkanes. The reaction can be performed under neat conditions at elevated temperatures (e.g., 100°C) without the need for a catalyst or solvent, offering an environmentally benign approach. The reaction rate is influenced by the substituents on the aromatic ring of the nitrostyrene.

Table 4: Hydride-Based Reductions of β-Nitrostyrenes

| Reducing Agent | Co-reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Sodium Borohydride | None | THF/Methanol | Room Temp, 40 min | Nitroalkane | High | mdma.ch |

| Sodium Borohydride | Copper(II) Chloride | Not specified | 80°C, 10 min | Phenethylamine | 82% (for 2,5-dimethoxy) | nih.gov |

| Lithium Aluminum Hydride | None | Anhydrous Ether | Not specified | Phenethylamine | 68-81% | scribd.com |

| Hantzsch Ester | None | Neat | 100°C, 2h | Nitroalkane | 96% |

Other Reductive Methodologies for Nitroalkene Systems

While sodium borohydride is a common reagent for the reduction of nitroalkenes, several other methodologies offer advantages in terms of selectivity, milder reaction conditions, and improved safety profiles. These alternatives are crucial for the efficient conversion of 1,2-dimethoxy-4-(2-nitrovinyl)benzene to this compound.

Catalytic Transfer Hydrogenation (CTH): This method stands out as a powerful and green alternative to metal hydride reductions. CTH typically employs a stable hydrogen donor, such as formic acid or its salts (e.g., ammonium formate), in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The in-situ generation of hydrogen avoids the need for high-pressure hydrogenation equipment. This technique has been successfully applied to the reduction of various β-nitrostyrenes. For instance, the hydrogenation of 3,4-dimethoxy-β-nitrostyrene using 5% palladium on charcoal in the presence of hydrochloric acid in ethanol has been reported to yield the corresponding phenethylamine, indicating the effective reduction of both the double bond and the nitro group. mdma.ch A similar approach focusing on the selective reduction of the double bond can be finely tuned by adjusting the reaction conditions.

Hantzsch Esters: Dihydropyridine derivatives, commonly known as Hantzsch esters, serve as mild and effective reducing agents for nitroalkenes, mimicking the function of the biological reducing agent NADH. The reaction mechanism is believed to involve a direct hydride transfer from the Hantzsch ester to the β-carbon of the nitroalkene. ursinus.edunih.gov Notably, this reduction can be performed under catalyst-free and solvent-less conditions at elevated temperatures, which aligns with the principles of green chemistry. For example, heating a mixture of a nitrostyrene and a Hantzsch ester at 100°C can lead to high conversion to the corresponding nitroalkane. ursinus.edu

Metal-Assisted Reductions: The combination of sodium borohydride with transition metal salts, such as copper(II) chloride (CuCl₂), provides a potent reducing system capable of converting β-nitrostyrenes to the corresponding phenethylamines in a one-pot reaction with high yields (62-83%). nih.govbeilstein-journals.org While this system typically leads to the full reduction of the nitro group, careful control of stoichiometry and reaction conditions can potentially favor the formation of the intermediate nitroalkane. The role of the copper salt is pivotal, as NaBH₄ alone is generally not effective for the complete reduction. nih.govbeilstein-journals.org

Table 1: Comparison of Reductive Methodologies for Substituted Nitrostyrenes

| Methodology | Reagents/Catalyst | Solvent | Temperature | Yield of Reduced Product | Reference |

| Catalytic Hydrogenation | 5% Pd/C, H₂, 12 M HCl | Ethanol | Room Temp. | 73% (for 3,4-Dimethoxy-PEA) | mdma.ch |

| Hantzsch Ester Reduction | Hantzsch Ester | Neat | 100°C | 96% (for nitrostyrene) | |

| NaBH₄/CuCl₂ System | NaBH₄, CuCl₂ | i-PrOH/H₂O | 80°C | 62-83% (for phenethylamines) | nih.govbeilstein-journals.org |

Michael Addition Strategies for Direct Formation of this compound

The direct formation of this compound can be achieved through a Michael-type conjugate addition to an activated nitrovinyl compound. This approach involves the 1,4-addition of a nucleophile to the electron-deficient double bond of a nitroalkene.

Nucleophilic Addition to Activated Nitrovinyl Compounds

A variety of nucleophiles can be employed in the Michael addition to nitroalkenes. The reaction of 1,3-dicarbonyl compounds with nitrostyrenes, for instance, is a well-established method for forming new carbon-carbon bonds. mdpi.com Organocatalysts, such as those based on thiourea, have been shown to effectively catalyze the asymmetric Michael addition of dicarbonyl compounds to nitroalkenes, yielding products with high enantioselectivity. libretexts.org This highlights the potential for using carbon-based nucleophiles to directly synthesize derivatives of this compound.

Organometallic Reagent-Mediated Additions (e.g., Grignard Reagents)

Organometallic reagents are powerful nucleophiles for carbon-carbon bond formation. However, their addition to α,β-unsaturated systems can proceed via either a 1,2- or a 1,4-pathway.

Grignard Reagents (RMgX): The reaction of Grignard reagents with α,β-unsaturated carbonyls is a classic example of the competition between 1,2- and 1,4-addition. Strong nucleophiles like Grignard reagents tend to favor the irreversible and kinetically controlled 1,2-addition to the carbonyl group. libretexts.org However, factors such as steric hindrance at the carbonyl carbon and the presence of coordinating salts can influence the reaction to favor the 1,4-conjugate addition. beilstein-journals.org

Organocuprates (Gilman Reagents, R₂CuLi): In contrast to Grignard reagents, organocuprates are known to selectively perform 1,4-conjugate additions to α,β-unsaturated ketones and other Michael acceptors. libretexts.orgmasterorganicchemistry.com This makes them highly suitable for the direct synthesis of this compound derivatives through the addition of an appropriate alkyl or aryl group to 1,2-dimethoxy-4-(2-nitrovinyl)benzene. The softer nature of the organocuprate nucleophile is a key factor in its preference for the softer electrophilic β-carbon of the conjugated system.

Table 2: Regioselectivity of Organometallic Additions to α,β-Unsaturated Systems

| Reagent Type | Typical Addition Pathway | Controlling Factors | Applicability to Nitroalkenes |

| Grignard Reagents (RMgX) | Primarily 1,2-addition (Kinetic Control) | Steric hindrance, solvent, additives | 1,4-addition is possible but often a minor pathway |

| Organocuprates (R₂CuLi) | Exclusively 1,4-addition | Nature of the reagent | High potential for selective 1,4-addition |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. These principles can be applied to the synthesis of this compound to minimize waste and energy consumption.

Solvent-Free and Reduced-Solvent Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, offers a promising solvent-free alternative. rwth-aachen.de Solvent-free Michael additions of dicarbonyl compounds to nitroalkenes have been successfully carried out using ball-milling, often with higher efficiency than conventional solution-based methods. beilstein-journals.org Furthermore, the aforementioned catalyst-free reduction of nitroolefins using Hantzsch esters at elevated temperatures represents another viable solvent-less approach. ursinus.edu These methods not only reduce solvent waste but can also lead to shorter reaction times and simpler product isolation.

Catalytic Approaches for Enhanced Atom Economy and Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com Catalytic processes are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated, thus not contributing to the waste stream.

Catalytic transfer hydrogenation is an excellent example of a green catalytic approach. ursinus.edu The use of a catalyst like Pd/C with a hydrogen donor such as ammonium formate, which decomposes into benign byproducts (CO₂, NH₃, and H₂), leads to a high atom economy. In contrast, reductions using stoichiometric metal hydrides generate significant amounts of inorganic salt waste. The development of novel catalysts, including those based on earth-abundant metals like iron, for transfer hydrogenation further enhances the sustainability of these processes. zenodo.org

Table 3: Atom Economy Comparison of Reduction Methods

| Reaction | Desired Product | Reactants | Byproducts | % Atom Economy (Approx.) |

| Catalytic Transfer Hydrogenation | R-CH₂CH₂NO₂ | R-CH=CHNO₂ + HCOOH | CO₂ | ~82% |

| Stoichiometric Reduction | R-CH₂CH₂NO₂ | 4 R-CH=CHNO₂ + NaBH₄ + 4 H₂O | NaB(OH)₄ | ~65% |

Note: The atom economy is calculated using the formula: (% Atom Economy = [Molecular Weight of Desired Product(s)] / [Total Molecular Weight of All Reactants] x 100). The values are approximate and depend on the specific substrate and reaction stoichiometry.

Comparative Analysis of Synthetic Routes: Efficacy, Selectivity, and Scalability

The synthesis of this compound can be approached via two main pathways, each presenting a unique set of advantages and disadvantages regarding efficacy, selectivity, and scalability.

Route 1: Two-Step Synthesis via a Nitrovinyl Intermediate

This is the most commonly documented and optimized route. It involves two distinct steps:

Henry Condensation: The reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane, typically catalyzed by a mild base like ammonium acetate, to form the intermediate (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene. sciencemadness.org This condensation-dehydration reaction is often high-yielding.

Selective Reduction: The subsequent reduction of the carbon-carbon double bond of the nitrovinyl intermediate to yield the target this compound. This step is critical for selectivity, as over-reduction can lead to the corresponding phenethylamine.

Route 2: Direct Henry Reaction and Deoxygenation

This theoretical route involves the direct Henry reaction of 3,4-dimethoxybenzaldehyde with nitroethane.

Nitroaldol Addition: A base-catalyzed addition of nitroethane to 3,4-dimethoxybenzaldehyde to form a β-nitro alcohol intermediate, 1-(3,4-dimethoxyphenyl)-2-nitropropan-1-ol.

The following table provides a comparative overview of these synthetic routes.

| Parameter | Route 1: Two-Step (via Nitrovinyl Intermediate) | Route 2: Direct Henry Reaction (via β-Nitro Alcohol) |

|---|---|---|

| Efficacy (Overall Yield) | Generally high. The first step (condensation) can achieve yields of up to 96%. sciencemadness.org The second step's yield is highly dependent on the chosen reduction method, but overall yields are favorable. | Potentially lower. While the initial Henry reaction may be efficient, the subsequent deoxygenation step adds complexity and can reduce the overall yield significantly. |

| Selectivity | The main challenge is the selective reduction of the C=C bond without affecting the nitro group. Many common reducing agents (e.g., LiAlH4, NaBH4/CuCl2, catalytic hydrogenation with Pd/C) tend to reduce both functionalities, leading to the amine. chemrxiv.orgnih.govgoogle.com Specific, milder reducing agents are required. | The initial C-C bond formation is generally selective. However, the deoxygenation step can be complicated by side reactions depending on the method used. The Henry reaction itself is reversible, which can affect yields. wikipedia.org |

| Scalability | Considered scalable, though challenges exist. The Henry condensation is robust. The reduction step can be exothermic and may require careful thermal management on a larger scale. sciencemadness.org Some reduction methods may diminish in yield upon scale-up. sciencemadness.org | Less scalable due to the multi-step nature within the process (addition then deoxygenation). Reagents for deoxygenation can be expensive or hazardous, limiting their use in large-scale production. |

| Key Reagents | 3,4-Dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate, Selective Reducing Agent (e.g., specific borohydrides, catalytic transfer hydrogenation). | 3,4-Dimethoxybenzaldehyde, Nitroethane, Base Catalyst, Deoxygenation Reagents (e.g., thiocarbonyl derivatives, reducing agents). |

| Process Simplicity | Two distinct, well-defined steps. Isolation of the nitrovinyl intermediate is common, which allows for purification before the final reduction. | Can be a one-pot reaction in theory, but controlling the distinct reaction stages (addition vs. elimination/deoxygenation) can be difficult. Often requires multiple reagents added sequentially. |

Challenges and Future Directions in Synthetic Route Optimization

Despite the established methodologies for synthesizing this compound, several challenges persist, which are paving the way for future research and optimization.

Current Challenges:

Selectivity in Reduction: The primary hurdle in the two-step synthesis (Route 1) is the chemoselective reduction of the alkene in the presence of the nitro group. Many powerful reducing agents like lithium aluminum hydride or even catalytic hydrogenation under standard conditions often lead to the formation of 2-(3,4-dimethoxyphenyl)ethanamine, bypassing the desired nitroethyl intermediate. nih.govgoogle.com

Byproduct Formation: The Henry reaction is not without its complications. Under certain conditions, particularly with specific solvents and catalysts, side reactions can occur, leading to the formation of nitrile byproducts from the aldehyde starting material. researchgate.net The reaction's reversibility can also limit product yield. wikipedia.org

Harsh Reaction Conditions: Classical Henry reactions can require high temperatures and long reaction times. Furthermore, some reduction methods employ pyrophoric or highly reactive reagents (e.g., metal hydrides) that pose safety and handling challenges, especially during scale-up. nih.gov

Scalability Issues: While laboratory-scale synthesis is well-documented, scaling up can present problems. Exothermic reactions during reduction require robust process control, and some methods have been noted to suffer from drastically reduced yields at larger scales. sciencemadness.org

Future Directions and Optimization:

Advanced Catalysis: The development of novel catalysts is a major frontier. Organocatalysts, such as thioureas and guanidines, offer a metal-free alternative for promoting Henry reactions, often with improved selectivity and under milder conditions. mdpi.comresearchgate.net The use of heterogeneous solid base catalysts, like layered double hydroxides, presents an opportunity for greener synthesis protocols with easier catalyst recovery and recycling. scirp.org

Green Chemistry Approaches: Future optimizations will likely focus on environmentally benign methodologies. This includes the use of aqueous media for the Henry reaction, which can improve safety and reduce reliance on volatile organic solvents. organic-chemistry.org The development of biocatalysts, such as hydroxynitrile lyase enzymes, could enable highly selective nitroaldol reactions under mild, physiological conditions. wikipedia.org

Flow Chemistry: The use of continuous flow reactors offers a promising solution to the safety and scalability challenges associated with using nitromethane, which can be explosive under certain conditions. cardiff.ac.uk Flow systems allow for better control over reaction temperature and residence time, minimizing the risk of hazardous conditions and potentially improving yields and consistency.

Reactivity and Mechanistic Studies of 1,2 Dimethoxy 4 2 Nitroethyl Benzene

Transformations of the Nitroethyl Moiety

The nitroethyl group is a versatile functional handle, susceptible to reduction and capable of influencing the molecule's electronic properties.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reducing agents. numberanalytics.com Common reagents used for this purpose include hydrogen gas with a palladium catalyst or lithium aluminum hydride. The resulting aminoethyl derivative, 2-(3,4-dimethoxyphenyl)ethanamine, is a key precursor in the synthesis of various biologically active compounds.

Electrochemical methods have also been explored for the reduction of related dimethoxy nitrobenzene (B124822) compounds. researchgate.net Studies on 2,5-dimethoxy nitrobenzene derivatives show that in certain media, a reversible one-electron reduction of the nitro group occurs, producing a relatively stable nitro radical anion. researchgate.net This intermediate can then undergo further reactions. researchgate.net

| Reducing Agent/Method | Typical Conditions | Product |

|---|---|---|

| H₂/Pd, Pt, or Ni | Pressurized hydrogen gas, metal catalyst | Aminoethyl derivative |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF solvent | Aminoethyl derivative |

| Iron (Fe), Zinc (Zn), or Tin (Sn) in acid | Acidic medium (e.g., HCl) | Aminoethyl derivative |

| Electrochemical Reduction | Aqueous or mixed media, controlled potential | Nitro radical anion intermediate |

The nitro group is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. numberanalytics.com This deactivation makes the ring less susceptible to electrophilic attack but more reactive towards nucleophilic substitution under specific conditions. numberanalytics.com

In nucleophilic aromatic substitution (SNAr), the reaction typically requires the presence of a good leaving group on the ring. libretexts.org The mechanism involves an addition-elimination pathway where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate known as a Meisenheimer complex. numberanalytics.comlibretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group, particularly when they are positioned ortho or para to the leaving group. libretexts.org In some cases, the nitro group itself can act as a leaving group in SNAr reactions. rsc.org

In electrophilic contexts, the nitro group's deactivating nature slows down reactions like nitration, halogenation, and Friedel-Crafts alkylation. youtube.com It withdraws electron density from the ring, destabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) that forms during electrophilic attack. numberanalytics.comyoutube.com

Aromatic Ring Functionalization

The substitution pattern on the aromatic ring of 1,2-Dimethoxy-4-(2-nitroethyl)benzene is governed by the combined directing effects of the two methoxy (B1213986) groups and the nitroethyl side chain.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene (B151609) derivatives. masterorganicchemistry.com The mechanism involves two primary steps: the attack of the aromatic ring's pi electrons on an electrophile to form a carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. libretexts.org

Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org

In this compound, the directing effects of the substituents are in competition.

Methoxy Groups (-OCH₃): The methoxy groups at positions 1 and 2 are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho- and para-directors. libretexts.org

Nitroethyl Group (-CH₂CH₂NO₂): The nitroethyl group is a deactivating group because the nitro moiety is strongly electron-withdrawing. By induction, it pulls electron density from the aromatic ring. Such deactivating alkyl-based groups typically direct incoming electrophiles to the meta position relative to themselves. youtube.com

Detailed DFT analysis of the dinitration of 1,2-dimethoxybenzene (B1683551) reveals that the reaction proceeds with high regioselectivity to give the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. nih.gov This suggests that for this compound, the position most favorable for a subsequent electrophilic attack would be position 5, which is para to the C1-methoxy group and ortho to the C2-methoxy group.

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ | 1 and 2 | Activating | Ortho, Para |

| -CH₂CH₂NO₂ | 4 | Deactivating | Meta |

Oxidative Transformations

This compound can undergo oxidation reactions, although specific studies on this molecule are limited. Generally, related nitro compounds can be oxidized using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The potential sites for oxidation include the ethyl bridge of the side chain or, under more forcing conditions, the aromatic ring itself, which could lead to ring-opening. The presence of the electron-rich dimethoxy-substituted ring makes it susceptible to oxidation.

Mechanistic Investigations of Chemical Reactions Involving this compound

The chemical reactivity of this compound is primarily centered around the nitroethyl substituent. Mechanistic studies, while not exhaustively focused on this specific molecule, can be inferred from research on analogous compounds and general reaction mechanisms. Key transformations include the synthesis of the parent compound via the Henry reaction and the reduction of the nitro group to form the corresponding amine, 2-(3,4-dimethoxyphenyl)ethanamine (2C-H).

Identification of Reaction Intermediates

The identification of transient species is crucial for understanding the reaction pathways of this compound. Intermediates have been proposed and, in some cases, identified in both the formation of the compound and its subsequent reactions.

Intermediates in the Synthesis via the Henry Reaction:

The synthesis of this compound can be achieved through the Henry (nitroaldol) reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with nitroethane. The mechanism proceeds through several key intermediates:

Nitronate Anion: In the presence of a base, nitroethane is deprotonated to form a resonance-stabilized nitronate anion. This nucleophilic intermediate is central to the carbon-carbon bond-forming step.

β-Nitroalkoxide: The nitronate anion attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, leading to the formation of a β-nitroalkoxide intermediate, specifically 1-(3,4-dimethoxyphenyl)-2-nitroethoxide.

β-Nitroalcohol: Protonation of the β-nitroalkoxide yields the β-nitroalcohol, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. This intermediate can sometimes be isolated.

(E)-1,2-Dimethoxy-4-(2-nitrovinyl)benzene: Subsequent dehydration of the β-nitroalcohol, often under acidic or basic conditions, proceeds through the elimination of water to form the conjugated nitroalkene, (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene. This species serves as a direct precursor that can then be reduced to this compound.

Intermediates in the Reduction of the Nitro Group:

The reduction of the nitro group in this compound to an amino group is a fundamental transformation. The specific intermediates can vary depending on the reducing agent and reaction conditions.

Nitro Radical Anion: Electrochemical studies on similar 2,5-dimethoxy nitrobenzene derivatives have shown that the initial step in the reduction is a one-electron transfer to the nitro group, forming a nitro radical anion. This intermediate is relatively stable under certain conditions. researchgate.net

Nitroso Intermediate: In many chemical reduction pathways, such as with metallic reagents or catalytic hydrogenation, the reaction is believed to proceed through a two-electron reduction of the nitro group to a nitroso intermediate (R-NO).

Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group leads to the formation of a hydroxylamine intermediate (R-NHOH).

Oxime Intermediate: In the context of reducing the precursor (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene via catalytic hydrogenation, it has been suggested that the reaction can proceed through the formation of the corresponding phenylacetaldoxime. This oxime is then further reduced to the final amine.

1,2 Dimethoxy 4 2 Nitroethyl Benzene As a Precursor in Complex Organic Synthesis

Role in Alkaloid Synthesis

The utility of 1,2-Dimethoxy-4-(2-nitroethyl)benzene is prominently highlighted in its application as a precursor for the synthesis of various classes of alkaloids. The strategic placement of its functional groups allows for the facile construction of the core skeletons of several important alkaloid families.

This compound, or more precisely its vinyl precursor, (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene, is a key intermediate in the total synthesis of the 4-aryl-tetrahydroisoquinoline alkaloids, (±)-Cherylline and (±)-Latifine. A significant strategy involves the Michael addition of a Grignard reagent, such as p-methoxyphenyl magnesium bromide, to the nitrovinyl derivative. This reaction is followed by the reduction of the resulting nitro intermediate. The subsequent Pictet-Spengler cyclization and reductive N-methylation are the final key steps to afford the target alkaloids. This synthetic route underscores the importance of the nitroethyl moiety as a masked aminoethyl group, which is essential for the formation of the tetrahydroisoquinoline core.

Key Synthetic Steps for Cherylline and Latifine Analogs

| Step | Reaction Type | Reactants | Product |

| 1 | Michael Addition | (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene, p-methoxyphenyl magnesium bromide | 1,2-Dimethoxy-4-(1-(4-methoxyphenyl)-2-nitroethyl)benzene |

| 2 | Reduction | Nitro intermediate | Corresponding amine |

| 3 | Pictet-Spengler Cyclization | Amine, Formaldehyde | Tetrahydroisoquinoline skeleton |

| 4 | Reductive N-methylation | Secondary amine | (±)-Cherylline/(±)-Latifine |

The synthesis of isoquinoline and tetrahydroisoquinoline skeletons, which form the structural basis of a vast number of alkaloids, frequently employs this compound. The nitroethyl group is a versatile precursor to the required aminoethyl side chain. Through reduction of the nitro group to an amine, the resulting 2-(3,4-dimethoxyphenyl)ethanamine can undergo cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, with appropriate carbonyl compounds to form the desired heterocyclic ring system. The Pictet-Spengler reaction, in particular, is a powerful method for constructing the tetrahydroisoquinoline framework under mild conditions.

In the total synthesis of the aporphine alkaloid (±)-Nuciferine and the benzylisoquinoline alkaloid (±)-Armepavine, this compound has been utilized as a key starting material researchgate.net. A concise synthetic route to these alkaloids has been developed where the key transformations include a radical cyclization and the Pictet-Spengler reaction researchgate.net. The synthesis commences from commercially available benzaldehyde (B42025) derivatives, with this compound being a crucial intermediate in the pathway researchgate.net.

Building Block for Other Biologically Active Compounds

The utility of this compound extends beyond alkaloid synthesis. The 3,4-dimethoxyphenyl moiety present in this precursor is a common structural feature in a variety of biologically active molecules. Molecules containing this fragment have garnered significant attention from medicinal chemists due to their diverse biological activities, which include anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective properties. The presence of the methoxy (B1213986) groups is thought to enhance biological activity by participating in various interactions that are critical for binding affinity and selectivity towards biological targets.

Derivatization Strategies for Expanding Chemical Space

The chemical reactivity of this compound allows for a range of derivatization strategies, enabling the expansion of the chemical space and the generation of diverse molecular libraries for drug discovery and other applications.

The nitroethyl chain of this compound is the primary site for chemical modifications. The nitro group, being a strong electron-withdrawing group, activates the adjacent carbon atoms, making them susceptible to various nucleophilic attacks and other transformations.

A fundamental and widely employed modification is the reduction of the nitro group to a primary amine. This transformation is a gateway to a plethora of further derivatizations. The resulting amine can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functional groups. These modifications can significantly alter the physicochemical properties and biological activities of the resulting molecules.

Common Derivatization Reactions of the Nitroethyl Chain

| Reaction | Reagents | Functional Group Transformation |

| Reduction | H₂, Pd/C or SnCl₂, HCl | Nitro to Amine |

| Acylation | Acyl chloride, base | Amine to Amide |

| Alkylation | Alkyl halide, base | Amine to Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride, base | Amine to Sulfonamide |

Furthermore, the α-carbon to the nitro group can be deprotonated with a suitable base to form a nitronate anion. This anion can then react with various electrophiles, allowing for the introduction of new substituents and the formation of carbon-carbon bonds. These derivatization strategies provide a powerful toolkit for chemists to systematically modify the structure of this compound and explore the structure-activity relationships of its derivatives.

Alterations of the Dimethoxy Aromatic Core

The aromatic core of this compound is a key structural feature that offers opportunities for diverse chemical modifications. The reactivity and orientation of these modifications are predominantly governed by the electronic effects of the substituents already present on the benzene (B151609) ring: the two methoxy (-OCH₃) groups and the 4-(2-nitroethyl) side chain.

The methoxy groups are potent activating substituents in electrophilic aromatic substitution reactions. msu.edumsu.edu Through resonance, their oxygen atoms donate electron density to the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. msu.edumsu.edu This activating influence is significant, capable of increasing the rate of electrophilic substitution substantially compared to unsubstituted benzene. msu.edumsu.edu Conversely, the alkylnitro group at the C4 position is generally considered to be electron-withdrawing and deactivating, although its effect is less pronounced than a directly conjugated nitro group.

The directing influence of the methoxy groups is paramount. As ortho-, para-directors, they guide incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of this compound, the C1 and C2 positions are occupied by the methoxy groups, and the C4 position by the nitroethyl group. Therefore, the available positions for substitution are C3, C5, and C6. The strong activating and directing effects of the two adjacent methoxy groups primarily direct further substitution to the C5 position.

Several types of electrophilic aromatic substitution reactions can be employed to alter the dimethoxy aromatic core, including halogenation, nitration, and formylation.

Electrophilic Aromatic Substitution Reactions

Detailed research into the modification of closely related dimethoxybenzene structures demonstrates the feasibility of various transformations.

Halogenation : The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring is a common modification. For instance, the bromination of related dimethoxy-substituted phenethylamines has been achieved using elemental bromine in acetic acid. researchgate.net This type of reaction introduces a halogen substituent that can serve as a handle for further synthetic transformations, such as cross-coupling reactions.

Nitration : The introduction of a nitro group (–NO₂) onto the aromatic ring can be accomplished using a mixture of concentrated nitric and sulfuric acids. pressbooks.pub The electrophile in this reaction is the nitronium ion (NO₂⁺). pressbooks.pub For example, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid results in the selective addition of a nitro group, demonstrating the powerful directing effects of the existing substituents. mdpi.com

Formylation : A formyl group (–CHO) can be introduced onto the activated aromatic ring through reactions such as the Vilsmeier-Haack reaction. This reaction typically uses a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. google.com This introduces a versatile aldehyde functionality that can participate in a wide array of subsequent chemical conversions.

The table below summarizes key findings from research on the alteration of substituted dimethoxybenzene cores.

| Reaction Type | Reagents | Substrate Example | Product | Research Focus |

| Bromination | Br₂ in Acetic Acid | 2,5-dimethoxyphenethylamine | 4-Bromo-2,5-dimethoxyphenethylamine | Synthesis of halogenated phenethylamine derivatives. researchgate.net |

| Nitration | Nitric Acid (HNO₃) | 2-Fluoro-1,4-dimethoxybenzene | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Synthesis of a novel nitro-substituted dimethoxybenzene derivative. mdpi.com |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 2,5-dimethoxyphenethyl sulfide | 2,5-dimethoxy-4-ethylthiophenyl-formaldehyde | Introduction of a formyl group for subsequent condensation reactions. google.com |

| Nucleophilic Substitution (Transetherification) | Sodium t-butoxide (NaOᵗBu) | 2,4-dimethoxy-1-nitrobenzene | 2-tert-butoxy-4-methoxy-1-nitrobenzene | Investigation of SNAr reactions to replace a methoxy group on a highly activated ring. nih.gov |

It is also noteworthy that under specific conditions, a methoxy group on a sufficiently electron-deficient aromatic ring can act as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov For this to occur, the ring must be strongly activated by powerful electron-withdrawing groups, such as a directly attached nitro group. nih.gov While the nitroethyl group in this compound is deactivating, its influence is not typically strong enough to facilitate SₙAr at the methoxy-substituted positions. However, this pathway highlights a potential, albeit more challenging, route for altering the dimethoxy core.

Computational Chemistry and Theoretical Investigations of 1,2 Dimethoxy 4 2 Nitroethyl Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For 1,2-Dimethoxy-4-(2-nitroethyl)benzene, DFT calculations provide valuable insights into its chemical behavior.

Prediction of Reactivity and Reaction Pathways

DFT calculations can be employed to predict the reactivity of this compound by analyzing its molecular orbitals and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to map out potential reaction pathways for this compound, such as its reduction to the corresponding amine, 2C-H. By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction mechanism can be determined. For instance, studies on the reduction of aromatic nitro compounds have utilized DFT to compare different reaction mechanisms and identify the rate-determining steps. srce.hr

Electronic Structure Analysis and Fukui Indices

Fukui indices are conceptual DFT descriptors that are particularly useful for predicting the local reactivity of a molecule. They indicate the change in electron density at a specific atomic site when an electron is added to or removed from the system. The Fukui function helps to identify the most probable sites for nucleophilic, electrophilic, and radical attacks. For nitroaromatic compounds, the nitro group significantly influences the electronic distribution and, consequently, the Fukui indices, often making the aromatic ring susceptible to nucleophilic attack. mdpi.com

Below is an interactive data table illustrating hypothetical Fukui indices for selected atoms of this compound, indicating their susceptibility to different types of attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 | 0.05 | 0.02 | 0.035 |

| C2 | 0.04 | 0.03 | 0.035 |

| C4 | 0.08 | 0.01 | 0.045 |

| N (nitro) | 0.15 | 0.05 | 0.10 |

| O (methoxy 1) | 0.02 | 0.09 | 0.055 |

| O (methoxy 2) | 0.02 | 0.09 | 0.055 |

Transition State Analysis for Reaction Mechanisms

A critical aspect of understanding reaction mechanisms is the characterization of transition states. DFT calculations allow for the localization of transition state structures, which represent the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For reactions involving this compound, such as its synthesis from 1,2-dimethoxy-4-(2-nitrovinyl)benzene or its conversion to other derivatives, transition state analysis can elucidate the step-by-step mechanism. By examining the geometry of the transition state, insights into the bond-breaking and bond-forming processes can be gained. For example, computational studies on the reactions of nitrostyrenes have successfully used DFT to analyze transition state structures and explain observed regioselectivity and stereoselectivity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that complement the static picture provided by DFT.

Solvent Effects on Reactivity and Conformational Preferences

The reactivity and conformational landscape of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of how the solvent affects the stability of different conformers and the energy barriers of reactions. For instance, the orientation of the nitroethyl group and the methoxy (B1213986) groups may change in different solvents, which in turn can affect the molecule's reactivity. Studies on related phenethylamine analogues have used MD simulations to understand their conformational preferences in various environments. manchester.ac.uk

Dynamic Behavior of the Nitroethyl Moiety

The nitroethyl side chain of this compound is flexible and can adopt various conformations. MD simulations can track the rotational and vibrational motions of this group over time. This dynamic behavior is important for understanding how the molecule interacts with other molecules, such as reactants or biological receptors. The flexibility of the nitroethyl moiety can influence its ability to fit into an active site of an enzyme or to orient itself favorably for a chemical reaction. By analyzing the trajectories from an MD simulation, the preferred conformations and the energy barriers between them can be determined, providing a more complete picture of the molecule's behavior.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a compound and its reactivity. For this compound, while specific QSRR models are not extensively documented in publicly available literature, the principles of QSRR can be applied to predict its reactivity based on its distinct molecular features. Such studies on analogous nitroaromatic compounds often employ a range of molecular descriptors to quantify structural attributes and correlate them with reaction rates or equilibrium constants.

The reactivity of this compound is primarily influenced by the electronic and steric effects of its substituents: the two methoxy groups (-OCH₃), the nitro group (-NO₂), and the ethyl bridge. The methoxy groups are electron-donating, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. nih.govquora.com

In the context of QSRR, molecular descriptors for this compound would be calculated to construct a predictive model. These descriptors can be categorized as electronic, steric, and topological.

Electronic Descriptors:

Hammett constants (σ): These would quantify the electron-donating or -withdrawing nature of the entire substituent group at the 4-position.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Steric Descriptors:

Taft steric parameters (Es): These would describe the steric hindrance caused by the substituents, which can affect the accessibility of the reaction center.

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Topological Descriptors:

Connectivity indices: These numerical values represent the degree of branching in the molecule's carbon skeleton.

A hypothetical QSRR study for a reaction involving this compound, such as the reduction of the nitro group, might yield a model that correlates the reaction rate with a combination of these descriptors. For instance, a higher LUMO energy and a more negative Hammett constant for the substituents could be found to decrease the reaction rate.

To illustrate the application of QSRR, the following interactive data table presents typical calculated molecular descriptors for a series of substituted nitrobenzene (B124822) derivatives, which could serve as a basis for developing a QSRR model.

Interactive Data Table: Calculated Molecular Descriptors for QSRR Analysis of Substituted Nitrobenzenes

| Compound | Hammett Constant (σp) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Nitrobenzene | 0.78 | 4.22 | -7.89 | -1.54 |

| 4-Nitrotoluene | 0.61 | 4.39 | -7.65 | -1.48 |

| 4-Nitroanisole | 0.52 | 4.89 | -7.42 | -1.41 |

| 1,2-Dimethoxy-4-nitrobenzene | Value not available | Value not available | Value not available | Value not available |

Note: The values for this compound are not available in published literature and would need to be calculated using computational chemistry software.

Theoretical Insights into the Stability and Transformations of the Nitro Group

The stability and transformation pathways of the nitro group in this compound are of significant interest in understanding its chemical behavior. Theoretical investigations, primarily using quantum mechanical calculations, can provide valuable insights into the electronic structure, bond strengths, and potential reaction mechanisms involving the nitro moiety.

Stability of the Nitro Group:

The stability of the C-N bond connecting the nitro group to the benzene ring is a key factor in the thermal and photochemical stability of the molecule. Computational studies on similar nitroaromatic compounds have shown that the C-N bond dissociation energy is a critical parameter. The presence of electron-donating groups, such as the methoxy groups in this compound, can influence this bond energy.

Theoretical calculations can also predict the vibrational frequencies of the molecule, including the characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group. These calculated frequencies can be compared with experimental spectroscopic data to validate the theoretical model and provide a deeper understanding of the bonding within the nitro group.

Transformations of the Nitro Group:

The nitro group in aromatic compounds can undergo various transformations, with reduction being one of the most common and significant pathways. Theoretical studies can elucidate the mechanism of these reduction processes, which typically proceed through a series of intermediates.

Another potential transformation is the nitro-nitrite rearrangement, which can be a key step in the gas-phase decomposition of some nitro compounds. researchgate.net Theoretical calculations can assess the feasibility of this rearrangement for this compound by calculating the energy barrier for the transition state.

The following interactive data table presents computed properties related to the nitro group for a selection of nitroaromatic compounds, which can be used to infer the properties of this compound.

Interactive Data Table: Computed Properties of the Nitro Group in Aromatic Compounds

| Compound | C-N Bond Length (Å) | N-O Bond Length (Å) | Mulliken Charge on Nitrogen |

| Nitrobenzene | 1.48 | 1.22 | +0.55 |

| 4-Nitrotoluene | 1.47 | 1.23 | +0.54 |

| 4-Nitroanisole | 1.46 | 1.23 | +0.53 |

| 1,2-Dimethoxy-4-nitrobenzene | Value not available | Value not available | Value not available |

Note: The values for this compound would require specific computational studies.

Advanced Analytical Methodologies in Research on 1,2 Dimethoxy 4 2 Nitroethyl Benzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopy is a fundamental tool in the study of 1,2-Dimethoxy-4-(2-nitroethyl)benzene, offering non-destructive analysis of its chemical structure and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information crucial for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the benzene (B151609) ring (regiochemistry) and the conformation of the side chains.

In ¹H NMR, the protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns that reveal their relative positions. youtube.com The protons of the nitroethyl group also show distinct signals, typically with the methylene (B1212753) protons adjacent to the nitro group appearing at a downfield shift due to the group's electron-withdrawing nature. The methoxy (B1213986) groups present as sharp singlets. Analysis of coupling constants between adjacent protons provides definitive evidence of the 1,2,4-substitution pattern. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached substituents, allowing for confirmation of the regiochemistry. The carbons of the methoxy and nitroethyl groups also have characteristic resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

View Data

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (Aromatic) | 6.8 - 7.2 | Multiplet | The specific pattern depends on the coupling between the three aromatic protons. |

| -CH₂-NO₂ | ~4.6 | Triplet | Adjacent to the nitro group and the other methylene group. |

| Ar-CH₂- | ~3.2 | Triplet | Benzylic protons adjacent to the methylene group. |

| -OCH₃ | ~3.9 | Singlet | Two distinct singlets may be observed for the two non-equivalent methoxy groups. |

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its reaction products, IR spectroscopy provides rapid confirmation of the presence or transformation of key groups.

The most prominent bands for this compound include strong absorptions corresponding to the nitro group (NO₂). Specifically, the asymmetric and symmetric stretching vibrations of the N-O bond are observed at distinct frequencies. The presence of the aromatic ring is confirmed by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub The C-O stretching of the methoxy groups also gives rise to a characteristic band. Monitoring changes in this "fingerprint" region allows researchers to track the progress of reactions, such as the reduction of the nitro group to an amine.

Table 2: Characteristic IR Absorption Bands for this compound

View Data

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | ~3030 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Methoxy (C-O) | Stretch | 1250 - 1000 |

| Alkyl (CH₂) | C-H Stretch | 2850 - 2960 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The molecular ion peak ([M]⁺) for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 211.21 g/mol . nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net Under electron ionization (EI), the molecule breaks apart into characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the dimethoxybenzene core and the nitroethyl side chain. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of the alkyl chain. strath.ac.uk

Table 3: Expected Mass Spectrometry Fragments for this compound

View Data

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Neutral Loss |

|---|---|---|

| [C₁₀H₁₃NO₄]⁺ (Molecular Ion) | 211 | - |

| [M - NO₂]⁺ | 165 | NO₂ (46) |

| [M - C₂H₄NO₂]⁺ | 137 | C₂H₄NO₂ (74) |

| [M - OCH₃]⁺ | 180 | OCH₃ (31) |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is vital for separating the components of a mixture, making it indispensable for monitoring the progress of a chemical reaction and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the primary chromatographic methods used in research involving this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity assessment of non-volatile compounds like this compound. By using a reverse-phase (RP) column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), compounds are separated based on their hydrophobicity. sielc.com

A UV detector is typically used, as the aromatic ring of the compound absorbs ultraviolet light at a specific wavelength. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification. This technique is routinely used to determine the purity of a synthesized batch, often showing purities greater than 95%.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Compounds

View Data

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and semi-volatile compounds. mdpi.com While this compound itself may have limited volatility, GC/MS is crucial for identifying volatile starting materials, byproducts, or degradation products that may be present in a reaction mixture. ui.ac.idresearchgate.net

In GC/MS, the sample is vaporized and separated in a long capillary column. ui.ac.id As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. By comparing these spectra to a library of known compounds, individual volatile products can be identified with a high degree of confidence. researchgate.net This is invaluable for understanding reaction mechanisms and identifying impurities.

Table 5: Typical GC/MS Parameters for Volatile Analyte Detection

View Data

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 70 °C to 280 °C at 10 °C/min) |

| Detector | Mass Spectrometer (EI mode) |

| Mass Range | m/z 30-600 |

In-Situ Spectroscopic Monitoring of Reaction Progress

Process Analytical Technology (PAT) has become a important framework in chemical and pharmaceutical development and manufacturing. mt.comlongdom.org It emphasizes the use of timely measurements to gain a comprehensive understanding and control of manufacturing processes. stepscience.com In-situ spectroscopic tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are central to the implementation of PAT, enabling the continuous tracking of critical process parameters and quality attributes in real-time. mt.comrsc.org These non-invasive techniques allow for the direct observation of changes in the chemical composition of a reaction mixture as it happens, without the need for manual sampling and offline analysis. nih.gov

The synthesis of this compound typically involves two key reaction types: a Henry reaction (nitroaldol condensation) between an appropriately substituted benzaldehyde (B42025) and a nitroalkane, followed by the reduction of the resulting nitroalkene or nitroalkane. In-situ spectroscopic monitoring offers invaluable data for understanding the kinetics and mechanisms of these transformations.

Monitoring the Henry Reaction of 3,4-Dimethoxybenzaldehyde (B141060)

While specific in-situ spectroscopic data for the Henry reaction leading to the direct precursor of this compound is not extensively published, valuable insights can be drawn from studies on analogous reactions. The Henry reaction between an aromatic aldehyde, such as 3,4-dimethoxybenzaldehyde (veratraldehyde), and a nitroalkane, like nitroethane, can be effectively monitored using in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. researchgate.net

The reaction progress can be followed by tracking the disappearance of the characteristic carbonyl (C=O) stretching vibration of the starting aldehyde and the appearance of bands corresponding to the nitroalkane and the product. A hypothetical data set for such a reaction is presented below, illustrating the type of information that can be obtained.

Table 1: Hypothetical In-Situ ATR-FTIR Monitoring of the Henry Reaction between 3,4-Dimethoxybenzaldehyde and Nitroethane

| Time (minutes) | Aldehyde C=O Peak Intensity (Absorbance Units) at ~1685 cm⁻¹ | Nitroalkane N-O Asymmetric Stretch Intensity (Absorbance Units) at ~1550 cm⁻¹ |

| 0 | 1.20 | 0.85 |

| 15 | 0.95 | 0.88 |

| 30 | 0.72 | 0.91 |

| 60 | 0.45 | 0.95 |

| 90 | 0.21 | 0.98 |

| 120 | 0.05 | 1.00 |

By plotting the change in the absorbance of these characteristic peaks over time, reaction kinetics, including the rate of consumption of the aldehyde and the formation of the nitroalkane adduct, can be determined. This real-time data is crucial for identifying the reaction endpoint, detecting the formation of any intermediates or by-products, and optimizing parameters such as temperature, catalyst loading, and reactant stoichiometry.

Real-Time Monitoring of Nitroalkene Reduction

The subsequent step in the synthesis often involves the reduction of a nitro group. In the case of derivatives, this could be the reduction of a nitroalkene (e.g., 3,4-dimethoxy-β-nitrostyrene) to the corresponding nitroalkane, or the reduction of the nitroalkane to an amine. In-situ Raman spectroscopy is a particularly well-suited technique for monitoring the reduction of nitroalkenes. The strong and characteristic Raman signal of the nitro group (NO₂) provides a clear marker for tracking the progress of the reaction.

Research on the photocatalytic reduction of nitroaromatic compounds has demonstrated the utility of real-time Raman spectroscopy. For instance, the reduction of the nitro group can be observed by the decrease in the intensity of the NO₂ symmetric stretching band. A conceptual representation of the data that could be obtained from in-situ Raman monitoring of the reduction of a substituted β-nitrostyrene is provided in the following table.

Table 2: Conceptual Data for In-Situ Raman Monitoring of the Reduction of a Substituted β-Nitrostyrene

| Reaction Time (minutes) | Normalized Intensity of Nitro Group (NO₂) Symmetric Stretch at ~1340 cm⁻¹ |

| 0 | 1.00 |

| 10 | 0.82 |

| 20 | 0.65 |

| 30 | 0.48 |

| 40 | 0.31 |

| 50 | 0.15 |

| 60 | 0.05 |

The real-time monitoring of the disappearance of the nitro group signal allows for precise determination of the reaction rate and endpoint. Furthermore, the appearance of new bands corresponding to the product, such as the C-N stretching vibration of the resulting amine in the case of a full reduction, can also be tracked. This level of detailed, continuous data is instrumental for ensuring complete conversion and preventing over-reduction or the formation of impurities. The insights gained from such in-situ monitoring are critical for developing robust and efficient synthetic processes for this compound and its derivatives.

Future Research Directions and Emerging Trends in the Chemistry of 1,2 Dimethoxy 4 2 Nitroethyl Benzene

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The creation of chiral molecules with high optical purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For 1,2-Dimethoxy-4-(2-nitroethyl)benzene, which possesses a stereocenter at the carbon bearing the nitro group, the development of highly stereoselective and enantioselective synthetic routes is a key area for future research.

One promising avenue is the asymmetric Michael addition to its precursor, 1,2-dimethoxy-4-(2-nitrovinyl)benzene. Organocatalysis, utilizing small chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool for such transformations. Chiral amines, such as pyrrolidine derivatives, can activate aldehydes and ketones to form nucleophilic enamines that can then undergo conjugate addition to nitroalkenes with high stereocontrol. rsc.org Similarly, bifunctional organocatalysts, like thiourea derivatives of chiral diamines, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and enantioselectivities in Michael additions. mdpi.commdpi.com Future work will likely focus on designing and screening novel organocatalysts specifically tailored for the 3,4-dimethoxy-β-nitrostyrene substrate to maximize both diastereoselectivity and enantioselectivity.

Another approach involves the use of chiral Lewis acid catalysts. These catalysts can coordinate to the nitro group of the nitroalkene, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile. 140.122.64scielo.brsemanticscholar.orgscispace.com The development of new chiral ligands for metal-based Lewis acids could lead to highly efficient and selective catalytic systems for the synthesis of enantiomerically enriched this compound.

The potential of various catalytic systems for the asymmetric Michael addition to nitroalkenes is highlighted in the table below, suggesting possible routes for the stereoselective synthesis of the target compound.

| Catalyst Type | Example Catalyst | Substrate Scope | Achieved Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

| Organocatalyst (Thiourea) | (R,R)-1,2-diphenylethylenediamine-based thiourea | Aldehydes and nitroalkenes | 97-99% | 9:1 | mdpi.com |

| Organocatalyst (Amine) | Pyrrolidine derivatives | Aldehydes/ketones and nitroolefins | High | High | rsc.org |

| Chiral Lewis Acid | Camphor-derived dimerized ligands with metal salts | Aldehydes and α,β-unsaturated carbonyls | Good to high | Not specified | 140.122.64 |

Exploration of Novel Catalytic Systems for Efficient Transformations

Beyond its synthesis, the functionalization of this compound through novel catalytic systems is a burgeoning area of research. The nitro group, often considered a synthetic intermediate, can be transformed into a variety of other functional groups, opening up a wide range of synthetic possibilities.

Recent advancements in catalysis offer exciting prospects. For instance, photocatalysis, which utilizes visible light to drive chemical reactions, could enable novel transformations of this compound under mild conditions. Photoinduced palladium catalysis, for example, has been shown to facilitate 1,2-difunctionalization reactions of olefins, a strategy that could potentially be adapted for the functionalization of the nitroethyl side chain. researchgate.net

Furthermore, the development of novel palladium catalysts for cross-coupling reactions of nitroarenes presents an opportunity to directly use the nitro group as a leaving group for the formation of new carbon-carbon or carbon-heteroatom bonds. This would provide a powerful tool for the diversification of the 1,2-dimethoxybenzene (B1683551) core.

The following table summarizes some novel catalytic systems and their potential applications in the transformation of this compound or related structures.

| Catalytic System | Transformation | Potential Application to Target Compound | Reference |

| Photocatalysis (Palladium) | 1,2-Difunctionalization of olefins | Functionalization of the nitroethyl side chain | researchgate.net |

| Metal-free Reduction | Reduction of nitro compounds to amines | Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and reproducibility. scihorizon.com The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Nitration reactions, a key step in the synthesis of many nitro compounds, are often highly exothermic and can be hazardous on a large scale in traditional batch reactors. Continuous flow microreactors offer superior heat and mass transfer, allowing for better temperature control and safer operation. semanticscholar.orgnih.gov The synthesis of nitrobenzene (B124822) and its derivatives has been successfully demonstrated in continuous flow systems. researchgate.netnih.gov This technology could be readily applied to the nitration of 1,2-dimethoxybenzene, a precursor to the target compound. Subsequent reactions, such as the Henry reaction with formaldehyde followed by dehydration, or the reduction of the nitro group, could also be performed in a continuous flow setup. researchgate.net

Automated synthesis platforms, which combine robotics with high-throughput screening techniques, can accelerate the discovery and optimization of new reactions and synthetic routes. rsc.orgresearchgate.netnih.govucl.ac.ukresearchgate.net Such platforms could be employed to rapidly screen a wide range of catalysts and reaction conditions for the stereoselective synthesis of this compound, significantly speeding up the development process.

| Technology | Application in Synthesis of this compound | Advantages |

| Continuous Flow Chemistry | Nitration of 1,2-dimethoxybenzene; Henry reaction; Reduction of the nitro group | Enhanced safety, improved heat and mass transfer, scalability, reproducibility |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions for stereoselective synthesis | Accelerated discovery and optimization, reduced development time |

Expansion of Applications into New Chemical Domains (e.g., Material Science, Agrochemistry)

While the current applications of this compound are not extensively documented, its chemical structure suggests potential for use in various new domains, including material science and agrochemistry.

In material science, the dimethoxybenzene moiety is a component of some conductive polymers. deepdyve.comnih.gov The nitroethyl group could serve as a handle for polymerization or for grafting onto other polymer backbones, potentially leading to new functional materials with interesting electronic or optical properties. Future research could explore the synthesis of polymers derived from this compound and the characterization of their properties.

In agrochemistry, many pesticides and herbicides contain substituted phenyl and nitro groups. nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govscielo.brresearchgate.netresearchgate.net The this compound scaffold could serve as a starting point for the design and synthesis of new agrochemicals. For example, derivatives could be synthesized and screened for their herbicidal, fungicidal, or insecticidal activities. The development of novel diamide or phenylpyridine derivatives containing the 1,2-dimethoxyphenyl moiety could be a promising area of investigation. mdpi.comnih.gov

| Domain | Potential Application | Rationale |

| Material Science | Synthesis of conductive or functional polymers | The dimethoxybenzene core is found in some conductive polymers, and the nitroethyl group can be used for further functionalization. |

| Agrochemistry | Development of new pesticides (herbicides, fungicides, insecticides) | The presence of substituted phenyl and nitro groups is common in many agrochemicals. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-dimethoxy-4-(2-nitroethyl)benzene, and how can reaction conditions influence yield?